

# FT-IR spectrum of 3,5-Dimethyl-4-hydroxybenzaldehyde

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## Compound of Interest

Compound Name:	3,5-Dimethyl-4-hydroxybenzaldehyde
Cat. No.:	B108906

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## An FT-IR Spectroscopy-Based Comparative Analysis of **3,5-Dimethyl-4-hydroxybenzaldehyde** and Structurally Related Aromatic Aldehydes

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of **3,5-dimethyl-4-hydroxybenzaldehyde** with other structurally similar aromatic aldehydes, namely vanillin, syringaldehyde, and p-anisaldehyde. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the identification and differentiation of these compounds based on their unique vibrational spectroscopic fingerprints.

## Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of an organic molecule provides valuable information about its functional groups and overall structure. In the case of **3,5-dimethyl-4-hydroxybenzaldehyde** and its analogs, the key spectral regions of interest include the hydroxyl (O-H), aldehyde (C-H and C=O), and aromatic (C=C and C-H) vibrations. The precise wavenumbers of these vibrations are influenced by the electronic effects of the substituents on the aromatic ring.

Below is a table summarizing the characteristic FT-IR absorption frequencies for **3,5-dimethyl-4-hydroxybenzaldehyde** and the selected alternative aromatic aldehydes.

Vibrational Mode	3,5-Dimethyl-4-hydroxybenzaldehyde (cm <sup>-1</sup> )	Vanillin (cm <sup>-1</sup> )	Syringaldehyde (cm <sup>-1</sup> )	p-Anisaldehyde (cm <sup>-1</sup> )
O-H Stretch (phenolic)	~3400-3300 (broad)	~3171 (broad)[1]	~3300-3100 (broad)	N/A
C-H Stretch (aromatic)	~3100-3000	~3100-3000	~3100-3000	~3110-3000[2]
C-H Stretch (aldehyde)	~2850, ~2750	Not distinctly reported	Not distinctly reported	~2900-2700[3]
C=O Stretch (aldehyde)	~1680-1660	~1666[4]	~1680-1660	~1750-1700[3]
C=C Stretch (aromatic)	~1600, ~1500	~1588, ~1510[1]	~1600, ~1515	~1600-1500[3]
C-O Stretch (phenolic)	~1250-1200	~1267[1]	~1250-1200	N/A
C-O Stretch (ether)	N/A	~1155[1]	~1130	~1300-1200[3]

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

## Experimental Protocols

The following are detailed methodologies for acquiring FT-IR spectra of solid samples, which are applicable to the compounds discussed in this guide.

### Potassium Bromide (KBr) Pellet Method

This is a traditional method for obtaining high-quality transmission FT-IR spectra of solid samples.

Materials:

- Sample (1-2 mg)
- Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
- Agate mortar and pestle
- Pellet press with die set
- FT-IR spectrometer

**Procedure:**

- Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.
- Add approximately 100-200 mg of dry KBr to the mortar and grind it to a fine powder.
- Add 1-2 mg of the solid sample to the KBr powder in the mortar.
- Grind the sample and KBr together for several minutes until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.
- Transfer the mixture into the pellet die.
- Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).

## Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique for obtaining FT-IR spectra of solid and liquid samples with minimal sample preparation.

**Materials:**

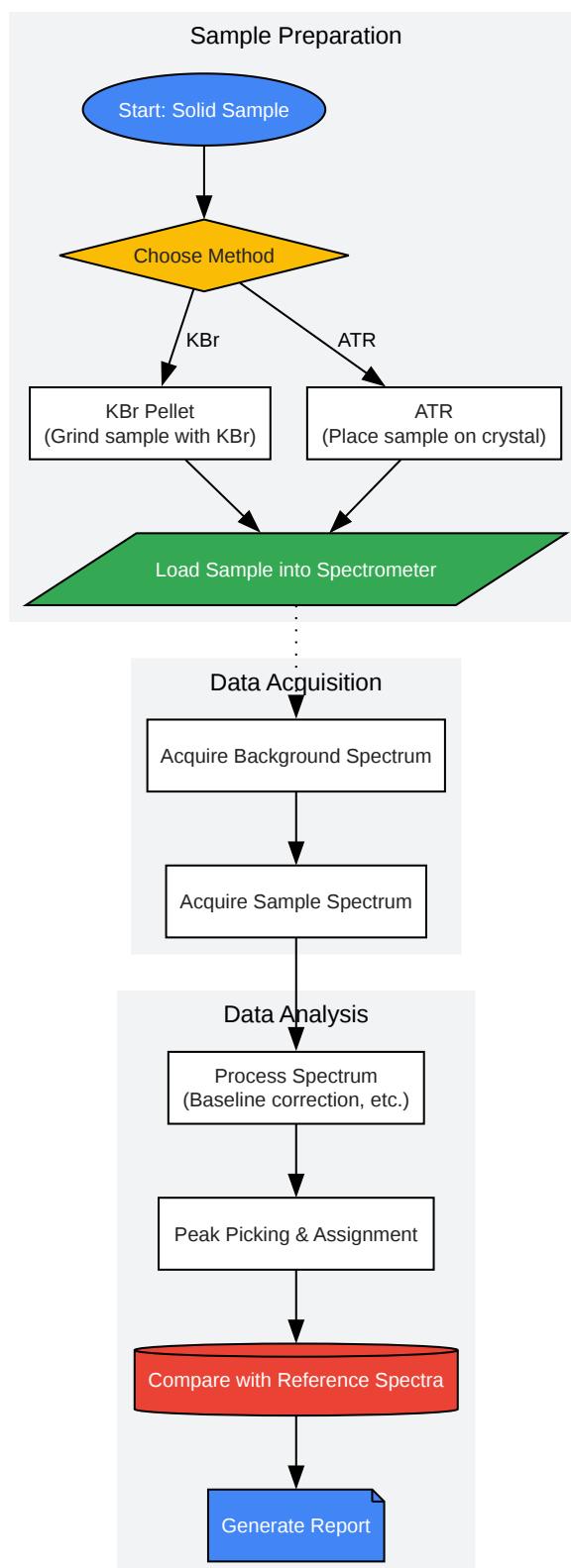
- Sample (a small amount is sufficient)
- FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

**Procedure:**

- Ensure the surface of the ATR crystal is clean. A background spectrum of the clean, empty crystal should be recorded.
- Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the FT-IR spectrum over the desired wavenumber range.
- After the measurement, clean the ATR crystal surface thoroughly with a suitable solvent.

## Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a solid organic compound.

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Caption: General workflow for FT-IR analysis of a solid sample.

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